(2,6-Dinitrophenyl) 2,6-difluorobenzoate
Overview
Description
(2,6-Dinitrophenyl) 2,6-difluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two nitro groups and two fluorine atoms attached to the benzene ring
Scientific Research Applications
(2,6-Dinitrophenyl) 2,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,6-difluorobenzoate moiety into target molecules.
Biology: Employed in the study of enzyme kinetics and inhibition, particularly in assays involving esterases and hydrolases.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dinitrophenyl) 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2,6-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dinitrophenyl) 2,6-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,6-diaminophenyl 2,6-difluorobenzoate.
Hydrolysis: 2,6-difluorobenzoic acid and 2,6-dinitrophenol.
Mechanism of Action
The mechanism of action of (2,6-Dinitrophenyl) 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, depending on the context of its use. For example, in enzyme inhibition studies, the ester bond of this compound can be hydrolyzed by esterases, leading to the formation of 2,6-difluorobenzoic acid and 2,6-dinitrophenol, which can then interact with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of (2,6-Dinitrophenyl) 2,6-difluorobenzoate.
2,6-Dinitrophenol: Another precursor used in the synthesis.
2,4-Difluorobenzoic Acid: Similar in structure but with different fluorine atom positions.
2,6-Difluoroaniline: Contains amino groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both nitro and fluorine substituents, which impart distinct chemical reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2,6-dinitrophenyl) 2,6-difluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F2N2O6/c14-7-3-1-4-8(15)11(7)13(18)23-12-9(16(19)20)5-2-6-10(12)17(21)22/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIFXCXPOZFUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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